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molecular formula NO B093975 Nitrogen oxide (15NO)(8CI,9CI) CAS No. 15917-77-8

Nitrogen oxide (15NO)(8CI,9CI)

Cat. No. B093975
M. Wt: 31 g/mol
InChI Key: MWUXSHHQAYIFBG-OUBTZVSYSA-N
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Patent
US06468487B1

Procedure details

Into a flask, 1 mmole of ethylbenzene, 0.05 mmole of N-hydroxyphthalimide and 5 ml of acetic acid were added to mix and the flask was equipped with a gas bag (about 1L)of nitrogen monoxide NO. The mixture was reacted for 8 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of ethylbenzene was 85%, and 1-nitroethylbenzene (yield 14%), 1-hydroxyethylbenzene (yield 18%) and 1-acetyloxyethylbenzene (yield 30%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[OH:9][N:10]1[C:14](=[O:15])[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2C1=O.[N]=[O:22]>C(O)(=O)C>[N+:10]([CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2])([O-:9])=[O:22].[OH:15][CH:14]([C:13]1[CH:12]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:1] |^1:20|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
0.05 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 8 hours at 100° C.
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%
Name
Type
product
Smiles
OC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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